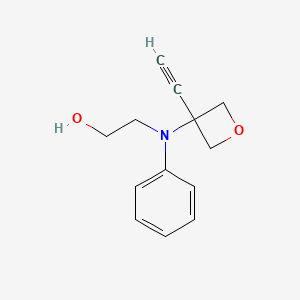![molecular formula C7H14ClNO B2386995 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride CAS No. 2193064-93-4](/img/structure/B2386995.png)
2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. . This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a versatile scaffold in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride typically involves the reaction of quinuclidine with formaldehyde under acidic conditions to form the intermediate quinuclidin-3-ylmethanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinuclidin-3-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted quinuclidin-3-yl derivatives.
科学的研究の応用
2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The nitrogen atom in its structure allows it to act as a ligand for various receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Quinuclidine: The parent compound from which 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is derived.
Quinuclidin-3-yl acetate: A similar compound with an acetate group instead of a hydroxyl group.
Quinuclidin-3-one: The oxidized form of the compound.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which provides versatility in chemical reactions and potential therapeutic applications .
特性
IUPAC Name |
2-azabicyclo[2.2.1]heptan-3-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-7-5-1-2-6(3-5)8-7;/h5-9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYZAAUVMSVEQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-N,N-dimethylpyridazin-3-amine](/img/structure/B2386916.png)




![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)

![2-Methyl-6-{[1-(2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2386927.png)
![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)


![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)
